
2-氨基环戊醇
描述
2-Aminocyclopentanol is an organic compound with the molecular formula C5H11NO It is a cyclopentane derivative where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the cyclopentane ring
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Synthesis: One efficient method involves the synthesis and subsequent Burkholderia cepacia lipase-catalyzed resolution of the racemic precursor trans-2-(diallylamino)cyclopentanol.
Ring-Opening Reaction: Another method includes the ring-opening of cyclopentane epoxide in ammonia water to obtain a trans-2-aminocyclopentanol raceme.
Resolution of Enantiomers: The resolution of (±)-trans-2-benzylaminocyclopentanol using D- or L-dibenzoyltartaric acid as the resolving agent, followed by debenzylation, yields the enantiomeric trans-2-aminocyclopentanols.
Industrial Production Methods:
- Industrial production methods for 2-Aminocyclopentanol are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Reduction: Reduction reactions can convert 2-Aminocyclopentanol to other derivatives, but detailed conditions are not specified.
Substitution: This compound can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentanol derivatives.
Chemistry:
Chiral Building Block: 2-Aminocyclopentanol serves as a chiral building block in the synthesis of pharmaceuticals.
Biology:
Enzyme Inhibitors: This compound and its analogs can act as enzyme inhibitors in biochemistry research.
Medicine:
Pharmaceutical Synthesis: 2-Aminocyclopentanol is used in the synthesis of various pharmaceuticals, particularly those requiring chiral intermediates.
Industry:
Catalyst Development: In industrial processes, 2-Aminocyclopentanol can be modified to form ligands for catalytic complexes, which are crucial in large-scale syntheses of materials and chemicals.
Environmental Science:
Pollutant Degradation: Research in environmental science has explored using compounds like 2-Aminocyclopentanol for the degradation of pollutants.
科学研究应用
医药: 手性构建模块
2-氨基环戊醇: 是一种在药物合成中用作手性构建模块的化合物。 它的对映异构体可以用来创造具有特定所需活性的药物,因为药物分子的手性会显著影响其药效动力学和药代动力学 .
农业: 杀虫剂合成
在农业中,2-氨基环戊醇可用于杀虫剂的合成。 它的衍生物可能作为中间体,用于创造针对特定害虫而不伤害作物或环境的化合物 .
工业流程: 催化剂开发
工业流程通常需要催化剂来提高反应速率,2-氨基环戊醇可以被改性以形成催化复合物的配体,这对材料和化学品的规模化合成至关重要 .
环境科学: 污染物降解
环境科学研究探索了使用像2-氨基环戊醇这样的化合物来降解污染物。 它的衍生物可能是生物修复策略的一部分,用来将有害物质分解成危害较小的物质 .
材料科学: 聚合物合成
在材料科学中,2-氨基环戊醇可以促进新型聚合物的开发。 将其加入到聚合物链中会导致具有独特特性的材料,例如提高的柔韧性或强度 .
生物化学研究: 酶抑制
2-氨基环戊醇: 及其类似物可以在生物化学研究中充当酶抑制剂。 通过与酶的活性位点结合,它们可以帮助研究酶的机制,或者用于设计药物来治疗酶调节失调的疾病 .
作用机制
Target of Action
Unfortunately, the specific targets of 2-Aminocyclopentanol are not well-documented in the literature. This compound is a cyclic amino alcohol, and such compounds often interact with various enzymes and receptors in the body. Without specific studies on 2-aminocyclopentanol, it’s challenging to identify its primary targets and their roles .
Mode of Action
The mode of action of 2-Aminocyclopentanol is also not well-studied. Amino alcohols can act as both donors and acceptors of hydrogen bonds, allowing them to interact with various biological molecules. They can also form complexes with metal ions, which may influence their biological activity .
Biochemical Pathways
One study has reported the use of bacteria with cyclic amino alcohol deamination activity for the enantioselective synthesis of chiral cyclic β-amino alcohols, suggesting that 2-aminocyclopentanol may be involved in similar biochemical transformations .
Result of Action
As a cyclic amino alcohol, it may interact with various enzymes and receptors, potentially influencing cellular signaling pathways .
相似化合物的比较
2-Aminocyclohexanol: A similar compound with a six-membered ring instead of a five-membered ring.
2-Aminocyclopropanol: A compound with a three-membered ring, offering different steric and electronic properties.
2-Benzylaminocyclopentanol: A derivative with a benzyl group attached to the amino group.
Uniqueness:
- 2-Aminocyclopentanol is unique due to its five-membered ring structure, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
IUPAC Name |
2-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903822 | |
| Record name | NoName_4581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57070-95-8, 59260-76-3 | |
| Record name | Cyclopentanol, cis-2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanol, trans-2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059260763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing enantiomerically pure trans-2-aminocyclopentanol?
A1: Several approaches have been explored for obtaining enantiomerically pure trans-2-aminocyclopentanol:
- Resolution with Chiral Acids: One method involves resolving (±)-trans-2-benzylaminocyclopentanol using resolving agents like D- or L-dibenzoyltartaric acid, followed by debenzylation. []
- Lipase-Catalyzed Kinetic Resolution: Researchers have successfully employed lipase-catalyzed kinetic resolution of (±)-trans-2-azidocycloalkanols, followed by conversion to the corresponding 2-aminocycloalkanols. Pseudomonas sp. lipases have shown high enantioselectivity in this process. []
- Chemoenzymatic Synthesis: Highly efficient chemoenzymatic syntheses have also been developed for trans-2-aminocyclopentanol derivatives, utilizing lipase-catalyzed acylation for high enantiomeric excesses. [, ]
Q2: How does the stereochemistry of 2-aminocyclopentanol affect its reactivity?
A2: The cis and trans isomers of 2-aminocyclopentanol exhibit differences in reactivity, particularly in their reactions with formaldehyde. [] trans-2-Aminocyclopentanol forms a single isomer of NN′-methanoperhydrocycloalkano[d,i][1,6,3,8]dioxadiazecine upon condensation with formaldehyde. In contrast, the reaction with cis isomers might lead to different products.
Q3: Has the absolute configuration of trans-2-aminocyclopentanol enantiomers been determined?
A3: Yes, the absolute configuration of trans-2-aminocyclopentanol enantiomers has been established. Researchers converted the enantiomers to their quaternary ammonium acetate ester derivatives and compared their optical rotatory dispersion (ORD) spectra with those of cyclohexane derivatives with known configurations. []
Q4: What insights have photoelectron spectroscopy studies provided about 2-aminocyclopentanol?
A4: Photoelectron spectroscopy studies have been instrumental in understanding the electronic structure and intramolecular hydrogen bonding in 2-aminocyclopentanol isomers. [, ] The cis isomers exhibit shifts in the ionization energies of the nitrogen and oxygen lone pair orbitals (nO and nN) compared to the trans isomers, indicating the presence of intramolecular hydrogen bonding.
Q5: Can 2-aminocyclopentanol be used as a chiral building block for synthesizing other optically active compounds?
A5: Yes, enantiomerically pure trans-2-aminocyclopentanol serves as a valuable chiral building block. It can be transformed into optically active polyamines via lipase-catalyzed double monoaminolysis of dimethyl malonate. [] It has also been used to synthesize the cyclopentylic analog of vesamicol. []
Q6: Are there any known applications of trans-2-aminocyclopentanol derivatives in asymmetric synthesis?
A6: Yes, optically active trans-2-(N,N-dialkylamino)cyclopentanols and their acetate derivatives have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. [] This highlights their potential in asymmetric catalysis.
Q7: Have any studies explored the biocatalytic potential of 2-aminocyclopentanol?
A7: Research has investigated the bioreduction of 2-oxocyclopentanecarboxamides using enzymatic methods, leading to the synthesis of optically active 2-aminomethyl- and 2-aminocyclopentanols. [] This highlights the potential for employing biocatalytic approaches in producing these compounds.
Q8: What are the potential applications of high throughput screening methods in relation to 2-aminocyclopentanol?
A8: High throughput solid-phase screening of bacteria with cyclic amino alcohol deamination activity has been investigated for the enantioselective synthesis of chiral cyclic β-amino alcohols, potentially including derivatives of 2-aminocyclopentanol. [] This approach could accelerate the discovery of novel biocatalysts for synthesizing these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



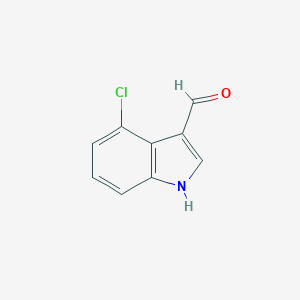
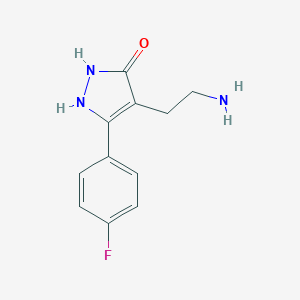
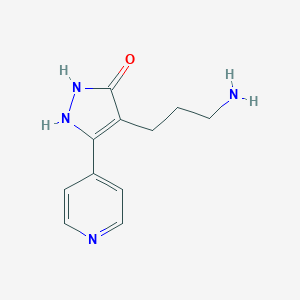

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)
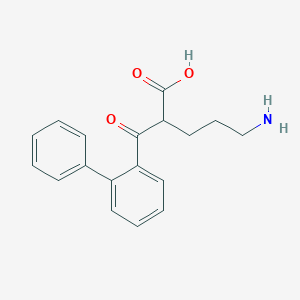
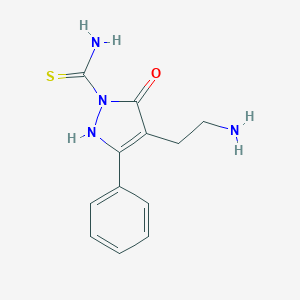
![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)
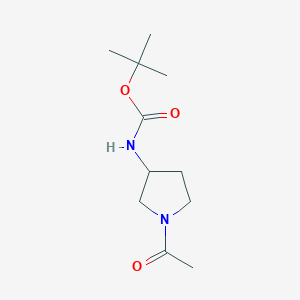
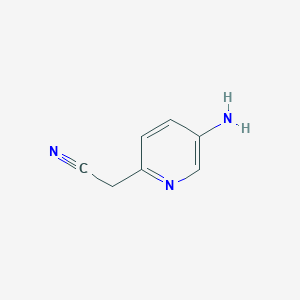
![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)
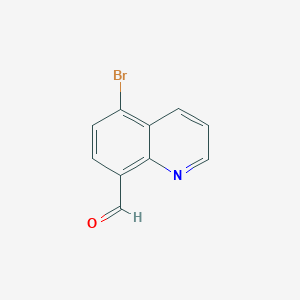
![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)
